molecular formula C8H11NS B107493 4-Picoline, 2-(ethylthio)- CAS No. 19006-78-1

4-Picoline, 2-(ethylthio)-

Cat. No. B107493
CAS RN: 19006-78-1
M. Wt: 153.25 g/mol
InChI Key: TYZLDJKRYXLTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Picoline, 2-(ethylthio)- is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless liquid with a strong odor and is commonly used in scientific research applications.

Mechanism Of Action

The mechanism of action of 4-Picoline, 2-(ethylthio)- is not fully understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with metal ions. This ability to form stable complexes makes it useful in various applications such as catalysis and molecular recognition.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Picoline, 2-(ethylthio)-. However, studies have shown that this compound exhibits low toxicity and is not mutagenic or carcinogenic. It has been found to be stable under various conditions and can be stored for long periods without degradation.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Picoline, 2-(ethylthio)- in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its stability under various conditions. However, its limitations include its strong odor, which can be unpleasant, and the limited information available on its biochemical and physiological effects.

Future Directions

There are several future directions for research on 4-Picoline, 2-(ethylthio)-. One area of research could focus on the synthesis of new derivatives of this compound with improved properties such as increased binding affinity or enhanced catalytic activity. Another area of research could focus on the development of new applications for this compound in fields such as drug discovery and environmental remediation.
Conclusion
In conclusion, 4-Picoline, 2-(ethylthio)- is a useful compound in scientific research applications. Its ability to form stable complexes with metal ions makes it useful in various fields such as catalysis and molecular recognition. Although there is limited information available on its biochemical and physiological effects, it has been found to exhibit low toxicity and is not mutagenic or carcinogenic. There are several future directions for research on this compound, and further studies could lead to the development of new applications and derivatives with improved properties.

Synthesis Methods

The synthesis of 4-Picoline, 2-(ethylthio)- is achieved by reacting picoline with ethanethiol in the presence of a catalyst. The reaction yields the desired product, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-Picoline, 2-(ethylthio)- is widely used in scientific research applications. It is commonly used as a ligand in coordination chemistry and has been found to exhibit strong binding affinity towards transition metal ions such as copper, nickel, and zinc. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) and has been found to exhibit excellent catalytic activity in various reactions.

properties

CAS RN

19006-78-1

Product Name

4-Picoline, 2-(ethylthio)-

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-ethylsulfanyl-4-methylpyridine

InChI

InChI=1S/C8H11NS/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3

InChI Key

TYZLDJKRYXLTSQ-UHFFFAOYSA-N

SMILES

CCSC1=NC=CC(=C1)C

Canonical SMILES

CCSC1=NC=CC(=C1)C

Origin of Product

United States

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